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molecular formula C7H6BrN3 B1342363 5-bromo-1H-benzo[d]imidazol-2-amine CAS No. 791595-74-9

5-bromo-1H-benzo[d]imidazol-2-amine

Cat. No. B1342363
M. Wt: 212.05 g/mol
InChI Key: YLKNNXAMJFCCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820665B2

Procedure details

To a 250 mL round-bottomed flask was added 6-bromo-1H-benzo[d]imidazol-2-amine (2.00 g, 9.43 mmol, Carbocore, The Woodlands, Tex.), DCM (100 mL), pyridine (1.0 mL, 12.3 mmol) and acetic anhydride (0.979 mL, 10.4 mmol). The mixture was stirred at 25° C. for 18 h. The solution was concentrated and then diluted with 10% MeOH (2M in NH3)/CH2Cl2 until homogeneous and then the solution was concentrated onto silica. Purification by silica gel chromatography (0.5 to 5.0% MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as a white solid (0.676 g, 28%). MS (ESI, positive ion) m/z: 254 (M(79Br)+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.979 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]([NH2:10])[NH:7][C:6]=2[CH:11]=1.N1C=CC=CC=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]([NH:10][C:18](=[O:20])[CH3:19])[NH:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(NC(=N2)N)C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.979 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with 10% MeOH (2M in NH3)/CH2Cl2 until homogeneous and then the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0.5 to 5.0% MeOH (2 M in NH3)/CH2Cl2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(=N2)NC(C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.676 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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